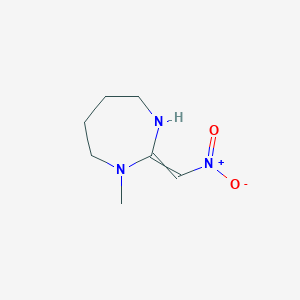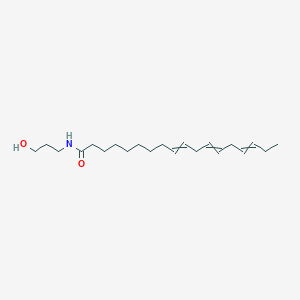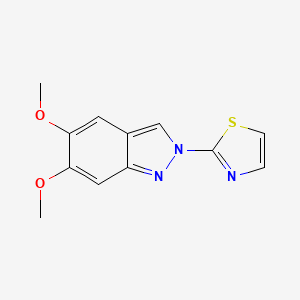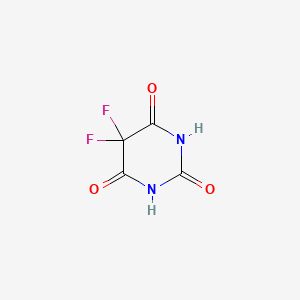
5,5-Difluoro-2,4,6-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Difluoro-2,4,6-pyrimidinetrione is a fluorinated derivative of barbituric acid, characterized by the presence of two fluorine atoms at the 5-position of the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-2,4,6-pyrimidinetrione typically involves the fluorination of barbituric acid derivatives. One common method is the reaction of barbituric acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Difluoro-2,4,6-pyrimidinetrione undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms at the 5-position can be substituted by nucleophiles such as amines or thiols under mild conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the fluorinated pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents (e.g., DMF) at room temperature.
Oxidation: Strong oxidizing agents like potassium permanganate in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Products include 5-amino-2,4,6-pyrimidinetrione derivatives.
Oxidation: Products may include higher oxidation state derivatives of the pyrimidine ring.
Reduction: Products include partially or fully reduced pyrimidine derivatives.
Applications De Recherche Scientifique
5,5-Difluoro-2,4,6-pyrimidinetrione has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of fluorinated barbiturates, which are potential candidates for sedative and anesthetic drugs.
Materials Science: The compound is used in the development of fluorinated polymers and materials with unique electronic properties.
Biological Studies: Its derivatives are studied for their potential antiviral and anticancer activities.
Mécanisme D'action
The mechanism of action of 5,5-Difluoro-2,4,6-pyrimidinetrione and its derivatives involves interactions with biological targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and metabolic stability by forming strong hydrogen bonds and van der Waals interactions with the target molecules . The exact pathways and molecular targets vary depending on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dichloro-2,4,6-pyrimidinetrione: Similar structure but with chlorine atoms instead of fluorine.
5,5-Dibromo-2,4,6-pyrimidinetrione: Bromine atoms replace the fluorine atoms.
5,5-Diiodo-2,4,6-pyrimidinetrione: Iodine atoms replace the fluorine atoms.
Uniqueness
5,5-Difluoro-2,4,6-pyrimidinetrione is unique due to the presence of fluorine atoms, which impart distinct electronic properties and metabolic stability compared to its halogenated counterparts. The fluorine atoms enhance the compound’s lipophilicity and ability to penetrate biological membranes, making it a valuable scaffold in drug design .
Propriétés
Numéro CAS |
55052-01-2 |
|---|---|
Formule moléculaire |
C4H2F2N2O3 |
Poids moléculaire |
164.07 g/mol |
Nom IUPAC |
5,5-difluoro-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C4H2F2N2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h(H2,7,8,9,10,11) |
Clé InChI |
WUSJYRXQUKJZFL-UHFFFAOYSA-N |
SMILES canonique |
C1(=O)C(C(=O)NC(=O)N1)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


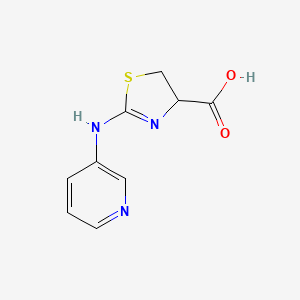
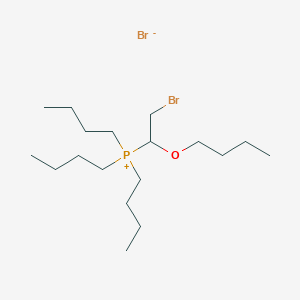
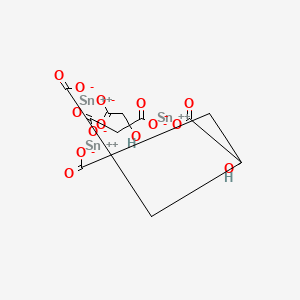
![2-(Trichloromethyl)-1h-imidazo[4,5-b]pyrazine](/img/structure/B14624741.png)
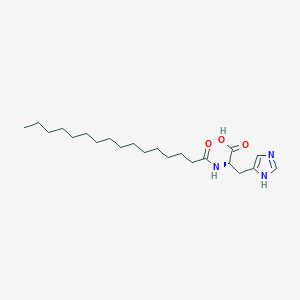

![7-Methyl-7-azabicyclo[2.2.1]hept-2-ene](/img/structure/B14624761.png)
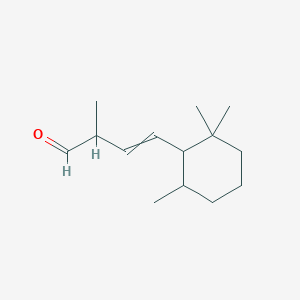
![Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)-](/img/structure/B14624789.png)


